molecular formula C8H7NO4 B14616925 8-Nitro-2H,4H-1,3-benzodioxine CAS No. 57356-29-3

8-Nitro-2H,4H-1,3-benzodioxine

Cat. No.: B14616925
CAS No.: 57356-29-3
M. Wt: 181.15 g/mol
InChI Key: MOUPPPYWNDVZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitro-2H,4H-1,3-benzodioxine is a chemical compound with the molecular formula C8H7NO4. It is a derivative of benzodioxane, characterized by the presence of a nitro group at the 8th position of the benzodioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-2H,4H-1,3-benzodioxine typically involves the nitration of 2H,4H-1,3-benzodioxine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

8-Nitro-2H,4H-1,3-benzodioxine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8-Nitro-2H,4H-1,3-benzodioxine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Nitro-2H,4H-1,3-benzodioxine is unique due to the specific positioning of the nitro group, which imparts distinct reactivity and biological activity compared to other benzodioxane derivatives. This uniqueness makes it a valuable compound for targeted research and development in medicinal and materials chemistry .

Properties

CAS No.

57356-29-3

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

8-nitro-4H-1,3-benzodioxine

InChI

InChI=1S/C8H7NO4/c10-9(11)7-3-1-2-6-4-12-5-13-8(6)7/h1-3H,4-5H2

InChI Key

MOUPPPYWNDVZAS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)[N+](=O)[O-])OCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.